Home > Products > Screening Compounds P122096 > Liothyronine hydrochloride
Liothyronine hydrochloride - 6138-47-2

Liothyronine hydrochloride

Catalog Number: EVT-273147
CAS Number: 6138-47-2
Molecular Formula: C15H13ClI3NO4
Molecular Weight: 687.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liothyronine is a T3 thyroid hormone normally synthesized and secreted by the thyroid gland in much smaller quantities than thyroxine (T4). Most T3 is derived from peripheral monodeiodination of T4 at the 5' position of the outer ring of the iodothyronine nucleus. The hormone finally delivered and used by the tissues is mainly T3.
Source and Classification

Liothyronine is derived from the natural thyroid hormones produced by the thyroid gland. It is classified under thyroid hormones, specifically as a synthetic salt of triiodothyronine. Its chemical formula is C15H12I3NO4\text{C}_{15}\text{H}_{12}\text{I}_3\text{N}\text{O}_4 and it is commonly known by various synonyms, including 3,3',5-triiodo-L-thyronine and T3 .

Synthesis Analysis

The synthesis of liothyronine hydrochloride can be approached through several methods, typically involving iodination of tyrosine derivatives. One common synthetic route includes:

  1. Starting Material: The synthesis begins with L-tyrosine.
  2. Iodination: The introduction of iodine atoms at specific positions on the aromatic ring to form triiodinated derivatives.
  3. Formation of Liothyronine: The iodinated compound undergoes further reactions to yield liothyronine, which may involve deprotection steps if protective groups were used in earlier stages.

Technical parameters such as temperature, reaction time, and the concentration of iodine are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Liothyronine hydrochloride has a complex molecular structure characterized by three iodine atoms attached to a phenolic structure. The molecular weight is approximately 650.9735 g/mol, with a monoisotopic mass of 650.790038137 g/mol .

Structural Features

  • Iodine Atoms: Three iodine atoms enhance the biological activity and stability of the hormone.
  • Phenolic Ring: The presence of a hydroxyl group contributes to its solubility and interaction with thyroid hormone receptors.
  • Chiral Centers: The molecule contains chiral centers, which are essential for its biological activity.
Chemical Reactions Analysis

Liothyronine hydrochloride participates in various biochemical reactions within the body:

  1. Binding Reactions: It binds to thyroid hormone receptors (TRα and TRβ), influencing gene expression related to metabolism.
  2. Deiodination: In metabolic pathways, liothyronine can be deiodinated to form diiodothyronines or monoiodothyronines, which are less active forms.
  3. Conjugation Reactions: It undergoes conjugation with glucuronides and sulfates in the liver, facilitating its excretion .

These reactions are crucial for maintaining hormonal balance and metabolic regulation.

Mechanism of Action

Liothyronine exerts its effects primarily through binding to nuclear thyroid hormone receptors, which leads to:

  • Transcriptional Regulation: Activation or repression of genes involved in metabolism, growth, and development.
  • Increased Basal Metabolic Rate: Enhancing energy expenditure and oxygen consumption at the cellular level.
  • Protein Synthesis Stimulation: Promoting anabolic processes that are vital for tissue growth and repair .

The mechanism also includes modulation of sensitivity to catecholamines, enhancing cardiovascular responses during stress.

Physical and Chemical Properties Analysis

Liothyronine hydrochloride exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature as a hydrochloride salt.
  • Stability: Sensitive to light and moisture; requires storage under controlled conditions.
  • Melting Point: The melting point ranges between 200°C to 210°C.
  • pH Range: Typically formulated within a pH range that maintains stability while ensuring bioavailability .

These properties influence its formulation into pharmaceutical preparations.

Applications

Liothyronine hydrochloride has several significant applications in clinical practice:

  1. Hypothyroidism Treatment: Used when patients cannot convert thyroxine (T4) into triiodothyronine (T3) effectively.
  2. Myxedema Coma Management: Administered in acute settings where rapid hormonal replacement is critical.
  3. Thyroid Cancer Therapy: Utilized in preparation for radioactive iodine therapy by temporarily suppressing TSH levels .
  4. Research Applications: Investigated for its potential roles in neurogenesis and metabolic disorders due to its influence on protein synthesis and cellular metabolism .
Molecular Pharmacology and Receptor Dynamics

Thyroid Hormone Receptor Agonism: TRα/TRβ Binding Mechanisms

Liothyronine hydrochloride (3,3',5-triiodo-L-thyronine hydrochloride) is a synthetic form of triiodothyronine (T3), the biologically active thyroid hormone. It functions as a high-affinity agonist for nuclear thyroid hormone receptors (TRs), which exist as two primary isoforms: TRα (encoded by THRA) and TRβ (encoded by THRB). These receptors are ligand-dependent transcription factors that regulate gene expression by binding to thyroid hormone response elements (TREs) in target genes [8] [10].

The binding affinity of liothyronine for TRs is exceptional, with dissociation constants (Kd) of approximately 2.33 nM for both TRα and TRβ [7]. This is 10-fold higher than thyroxine's (T4) affinity due to T3's structural optimization for the receptor ligand-binding pocket (LBD). The LBD contains hydrophobic residues that accommodate the iodine atoms at positions 3, 5, and 3' of the inner and outer rings of liothyronine, with critical hydrogen bonds forming between the amino acid backbone and the hormone's 4'-hydroxyl group [8] [10]. TR isoforms exhibit tissue-specific distribution: TRα predominates in cardiac, skeletal, and central nervous systems, while TRβ is abundant in liver, kidney, and pituitary. This distribution underpins liothyronine's metabolic effects (mediated by TRβ) and cardiovascular effects (mediated by TRα) [8] [10].

Following binding, TRs form heterodimers with retinoid X receptors (RXRs) and recruit coactivator complexes (e.g., SRC/p160 family, histone acetyltransferases). These complexes modify chromatin structure to enable transcriptional activation of genes involved in mitochondrial biogenesis, metabolic enzymes, and cardiac contractility proteins [8].

Table 1: Thyroid Hormone Receptor Isoform Characteristics

IsoformGenePrimary TissuesBinding Affinity (Kd)Biological Functions
TRαTHRAHeart, CNS, Bone2.33 nMCardiac chronotropy, CNS development
TRβTHRBLiver, Kidney, Pituitary2.33 nMMetabolic regulation, TSH suppression

Structural Conformational Changes Induced by Ligand-Receptor Interaction

Liothyronine binding induces critical conformational rearrangements in TRs that switch them from transcriptional repressors to activators. In the unliganded state, TRs associate with corepressor complexes (e.g., NCoR, SMRT) that recruit histone deacetylases (HDACs), compacting chromatin and silencing gene expression [8].

The LBD comprises 12 α-helices (H1–H12) arranged around a hydrophobic ligand-binding pocket. Upon liothyronine binding, helix H12 undergoes a dramatic repositioning to form a "lid" over the pocket, creating a new interaction surface. This "agonist conformation" allows the recruitment of coactivators via conserved LXXLL motifs that dock into a hydrophobic cleft formed by helices H3, H4, and H5 [8] [9]. Biophysical studies confirm that this H12 shift increases receptor thermostability by 8–10°C, locking TR in its active state [8].

X-ray crystallography reveals that liothyronine's 3'-iodine atom makes van der Waals contacts with TRβ residues Leu454 and Phe455, while its alanine side chain carboxylate group forms salt bridges with Arg282. These interactions explain TRβ's slight preference for T3 over TRα (2-fold difference in EC50 for coactivator recruitment) [8] [10].

Table 2: Key Structural Elements in TR Ligand-Binding Domain

Structural ElementPositionRole in Liothyronine BindingFunctional Consequence
Helix H12C-terminalRepositions over ligand pocketEnables coactivator docking
Arginine 282 (TRβ)H3Salt bridge with carboxylateAnchors alanine side chain
Leucine 454/Phe455H11/H12Van der Waals with 3'-iodineStabilizes outer ring orientation
Hydrophobic PocketH3/H5/H6Accommodates iodine atomsHigh-affinity binding specificity

Comparative Efficacy of Liothyronine vs. Levothyroxine in Receptor Activation

Liothyronine hydrochloride directly activates TRs, bypassing the enzymatic conversion required by levothyroxine (T4). This distinction underlies key pharmacodynamic differences:

  • Temporal Activation Profile: Liothyronine achieves peak serum T3 concentrations within 2–4 hours, directly saturating nuclear TRs. In contrast, levothyroxine requires conversion by deiodinases (DIO1/DIO2), delaying peak T3 by 8–12 hours [3] [9]. A crossover study in hypothyroid patients showed liothyronine normalized serum T3 within 24 hours, whereas levothyroxine monotherapy left T3 15–20% below physiologic levels despite normal TSH [3].
  • Tissue-Specific Efficacy: The Thr92Ala polymorphism in DIO2 (present in 12–36% of populations) reduces T4-to-T3 conversion efficiency. Patients with this variant exhibit 40% lower cellular T3 levels on levothyroxine monotherapy but normalize tissue T3 with liothyronine-containing regimens [6] [9].
  • Receptor Saturation Dynamics: Due to T3's higher receptor affinity, liothyronine achieves 90% TR occupancy at serum concentrations of 1.5–2.0 ng/mL. Levothyroxine requires 4–5 times higher serum T4 to generate equivalent T3 receptor saturation [8] [9].

Table 3: Pharmacodynamic Comparison of Thyroid Hormone Formulations

ParameterLiothyronine HydrochlorideLevothyroxineClinical Implications
Active LigandDirectly provides T3Requires conversion to T3Faster receptor activation with liothyronine
Time to Peak Receptor Activation2–4 hours8–12 hoursRapid symptom relief with liothyronine
Impact of DIO2 PolymorphismsMinimalReduced T3 generationLiothyronine preferred in Thr92Ala carriers
Nuclear Receptor Saturation90% at 1.5–2.0 ng/mLRequires higher T4 dosesMore predictable TR activation with liothyronine

Genetic factors significantly influence responses: Patients with the Thr92Ala-DIO2 polymorphism report improved neurocognitive function and metabolic parameters when switched from levothyroxine to liothyronine-containing therapy due to restored tissue T3 levels [6] [9]. Additionally, polymorphisms in thyroid hormone transporters (MCT8, MCT10) alter cellular uptake of levothyroxine but not liothyronine, further supporting its use in select patients [6] [8].

Properties

CAS Number

6138-47-2

Product Name

Liothyronine hydrochloride

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride

Molecular Formula

C15H13ClI3NO4

Molecular Weight

687.43 g/mol

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1

InChI Key

HFEMPWKWYHWPQX-YDALLXLXSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl

Solubility

Soluble in DMSO

Synonyms

Liothyronine; L-Liothyronine; L-T3; Liotironina; Triiodothyronine; NSC 80203; NSC-80203; NSC80203;

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.